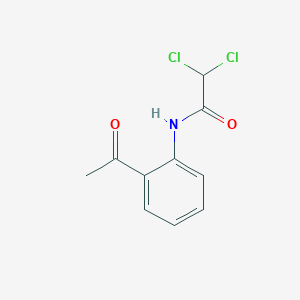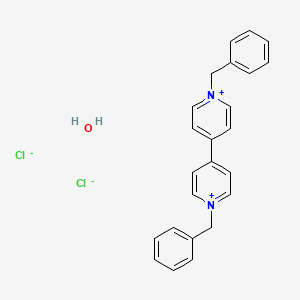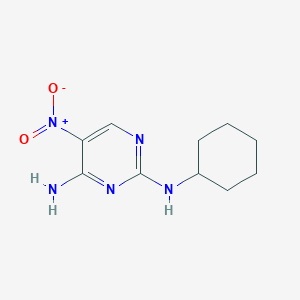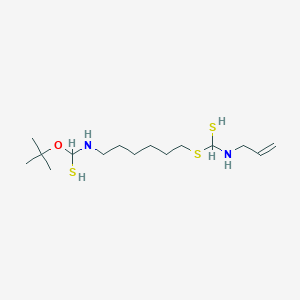
N-(2-Acetylphenyl)-2,2-dichloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Acetylphenyl)-2,2-dichloroacetamide is an organic compound with potential applications in various fields such as medicinal chemistry, biology, and industry. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a dichloroacetamide moiety. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetylphenyl)-2,2-dichloroacetamide typically involves the acylation of 2-acetylphenylamine with dichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency of the production process by allowing for better control over reaction parameters and reducing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Acetylphenyl)-2,2-dichloroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The dichloroacetamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can lead to various substituted derivatives.
Aplicaciones Científicas De Investigación
N-(2-Acetylphenyl)-2,2-dichloroacetamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(2-Acetylphenyl)-2,2-dichloroacetamide involves its interaction with specific molecular targets such as enzymes. For example, the compound can inhibit the activity of cyclooxygenase (COX) enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The exact molecular pathways involved in its action may vary depending on the specific biological context and target enzymes.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Acetylphenyl)benzamide: This compound shares a similar structural framework but lacks the dichloroacetamide moiety, which may result in different biological activities and chemical reactivity.
2-Acetylphenylamine: This precursor compound is structurally simpler and serves as a starting material for the synthesis of N-(2-Acetylphenyl)-2,2-dichloroacetamide.
Uniqueness
This compound is unique due to the presence of both the acetyl and dichloroacetamide groups, which confer distinct chemical and biological properties. The dichloroacetamide moiety, in particular, enhances the compound’s reactivity and potential as an inhibitor of specific enzymes, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
6140-12-1 |
|---|---|
Fórmula molecular |
C10H9Cl2NO2 |
Peso molecular |
246.09 g/mol |
Nombre IUPAC |
N-(2-acetylphenyl)-2,2-dichloroacetamide |
InChI |
InChI=1S/C10H9Cl2NO2/c1-6(14)7-4-2-3-5-8(7)13-10(15)9(11)12/h2-5,9H,1H3,(H,13,15) |
Clave InChI |
RXPVDFOFHSWFKA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1NC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-2H-pyrano[2,3-B]pyridin-4(3H)-one](/img/structure/B14165831.png)


![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate](/img/structure/B14165843.png)




![5-Methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid](/img/structure/B14165861.png)
![Butane-1,4-diyl bis[dibutyl(phosphinate)]](/img/structure/B14165863.png)

![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide](/img/structure/B14165874.png)
![tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one](/img/structure/B14165879.png)
![N-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B14165907.png)
